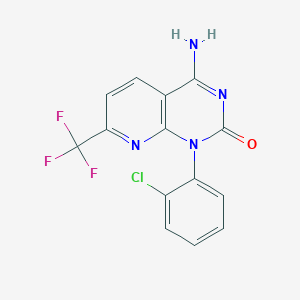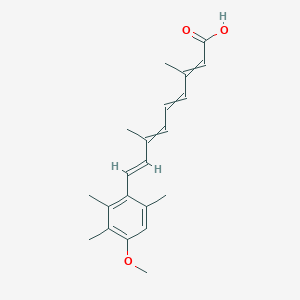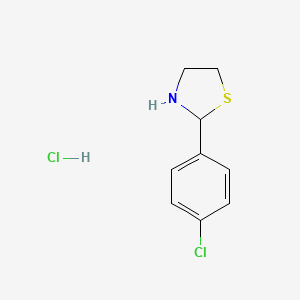
1,3,10,12-Tetramethyl octahydro-2,11-dioxo-3a,9a-propano-1H-cyclopentacyclooctene-1,3,10,12-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for RCL T240443 are not extensively documented in the available literature. it is typically synthesized through complex organic synthesis techniques that involve multiple steps and specific reaction conditions. Industrial production methods for such rare compounds are often proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
RCL T240443 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
RCL T240443 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of RCL T240443 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
RCL T240443 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
RCL T200433: Another rare chemical with similar applications in research.
RCL S18210:
RCL S18237: Known for its unique chemical properties and research applications.
RCL T240443 stands out due to its specific molecular structure and the unique research opportunities it offers.
Propriétés
Numéro CAS |
58602-54-3 |
|---|---|
Formule moléculaire |
C22H28O10 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
tetramethyl 10,13-dioxotricyclo[6.3.3.01,8]tetradecane-9,11,12,14-tetracarboxylate |
InChI |
InChI=1S/C22H28O10/c1-29-17(25)11-15(23)12(18(26)30-2)22-10-8-6-5-7-9-21(11,22)13(19(27)31-3)16(24)14(22)20(28)32-4/h11-14H,5-10H2,1-4H3 |
Clé InChI |
HHVCGOPVHNIJMK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(=O)C(C23C1(CCCCCC2)C(C(=O)C3C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,4-Bis(trifluoromethyl)phenyl]-2-hydroxy-5-chlorobenzamide](/img/structure/B11936376.png)


![[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)



![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)

![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)

![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)

